2'-Fucosyllactose
2'-Fucosyllactose
2-Fucosyllactose belongs to the class of organic compounds known as oligosaccharides. These are carbohydrates made up of 3 to 10 monosaccharide units linked to each other through glycosidic bonds. 2-Fucosyllactose is soluble (in water) and a very weakly acidic compound (based on its pKa). 2-Fucosyllactose has been detected in multiple biofluids, such as feces and breast milk.
Brand Name:
Vulcanchem
CAS No.:
41263-94-9
VCID:
VC20824321
InChI:
InChI=1S/C18H32O15/c1-5-9(24)12(27)14(29)17(30-5)33-16-13(28)11(26)8(4-21)31-18(16)32-15(7(23)3-20)10(25)6(22)2-19/h2,5-18,20-29H,3-4H2,1H3/t5-,6-,7+,8+,9+,10+,11-,12+,13-,14-,15+,16+,17-,18-/m0/s1
SMILES:
Molecular Formula:
C18H32O15
Molecular Weight:
488.4 g/mol
2'-Fucosyllactose
CAS No.: 41263-94-9
Cat. No.: VC20824321
Molecular Formula: C18H32O15
Molecular Weight: 488.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Fucosyllactose belongs to the class of organic compounds known as oligosaccharides. These are carbohydrates made up of 3 to 10 monosaccharide units linked to each other through glycosidic bonds. 2-Fucosyllactose is soluble (in water) and a very weakly acidic compound (based on its pKa). 2-Fucosyllactose has been detected in multiple biofluids, such as feces and breast milk. |
|---|---|
| CAS No. | 41263-94-9 |
| Molecular Formula | C18H32O15 |
| Molecular Weight | 488.4 g/mol |
| IUPAC Name | (2R,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
| Standard InChI | InChI=1S/C18H32O15/c1-5-9(24)12(27)14(29)17(30-5)33-16-13(28)11(26)8(4-21)31-18(16)32-15(7(23)3-20)10(25)6(22)2-19/h2,5-18,20-29H,3-4H2,1H3/t5-,6-,7+,8+,9+,10+,11-,12+,13-,14-,15+,16+,17-,18-/m0/s1 |
| Standard InChI Key | HWHQUWQCBPAQQH-BWRPKUOHSA-N |
| Isomeric SMILES | C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)O)O |
| Canonical SMILES | CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O)O |
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